molecular formula C8H10FN B1299257 N-Methyl-2-fluorobenzylamine CAS No. 399-30-4

N-Methyl-2-fluorobenzylamine

Cat. No.: B1299257
CAS No.: 399-30-4
M. Wt: 139.17 g/mol
InChI Key: AHIHZCXUWGORQO-UHFFFAOYSA-N
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Description

N-Methyl-2-fluorobenzylamine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Applications in Tumor Detection and Imaging

N-Methyl-2-fluorobenzylamine has been used in the synthesis of fluorine-18 labeled analogs for tumor detection. A notable example is the synthesis of a fluorine-18 labeled analog of an antitumor prostaglandin, which has potential as a tracer for detecting tumors using positron emission tomography (Haradahira et al., 1998). Additionally, a 4-fluorobenzylamine conjugate of 2-nitroimidazole (PK-110) was designed for potential use in positron emission tomographic imaging of hypoxia, which could help in tumor radiosensitization studies (Garg et al., 1992).

2. Advancements in Chemical Synthesis

This compound plays a crucial role in the advancement of chemical synthesis. For instance, it has been involved in the synthesis and reactions of N-methylbenzylammonium fluorochromate(VI) on silica gel, a selective and efficient heterogeneous oxidant useful in the oxidation of aryl alcohols to their corresponding aldehydes and ketones (Kassaee et al., 2004). Additionally, its derivatives have been used in the preparation of ortho-fluorinated benzylamines, offering an efficient method for their synthesis (Chen et al., 2015).

3. Role in Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives have been instrumental. For instance, they have been used in the preclinical pharmacology and pharmacokinetics of certain drugs, such as CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist (Garner et al., 2015). They have also been involved in the study of metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors (Monteagudo et al., 2007).

4. Use in Analytical Chemistry

In the field of analytical chemistry, compounds like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, a derivative of this compound, have been used for the derivatization of amino acids in liquid chromatography/electrospray ionization mass spectrometry, enhancing the detection of amino acids and dipeptides (Liu et al., 2004).

Safety and Hazards

N-Methyl-2-fluorobenzylamine is classified as a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

N-Methyl-2-fluorobenzylamine plays a significant role in biochemical reactions, particularly in the inhibition of caspase-3. Caspase-3 is a crucial enzyme in the apoptosis pathway, and its inhibition by this compound can help researchers understand the mechanisms of cell death. Additionally, this compound interacts with various proteins and biomolecules involved in apoptosis, providing insights into the regulation of this process .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. By inhibiting caspase-3, it can prevent apoptosis in cells, thereby influencing cell survival and function. This compound can impact cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying the intricate mechanisms of cell death and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with caspase-3, leading to the inhibition of this enzyme. This inhibition prevents the cleavage of specific substrates required for apoptosis, thereby blocking the cell death process. Additionally, this compound may influence gene expression related to apoptosis, further elucidating its role in cellular regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of caspase-3 and sustained prevention of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits caspase-3 without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis. It interacts with enzymes and cofactors that regulate cell death, influencing metabolic flux and metabolite levels. Understanding these interactions can provide valuable insights into the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, determining its efficacy in inhibiting caspase-3 and preventing apoptosis. Studying these transport mechanisms can help optimize the compound’s delivery and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its inhibitory effects on caspase-3. Understanding this localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIHZCXUWGORQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366192
Record name N-Methyl-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-30-4
Record name N-Methyl-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-N-methylbenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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